molecular formula C16H17NO3S B2706688 (E)-3-(furan-3-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide CAS No. 2035008-33-2

(E)-3-(furan-3-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide

Cat. No.: B2706688
CAS No.: 2035008-33-2
M. Wt: 303.38
InChI Key: OQHHIYSEYCGFGZ-ONEGZZNKSA-N
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Description

(E)-3-(Furan-3-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is a synthetic acrylamide derivative featuring a tetrahydro-2H-pyran core substituted with a thiophen-2-yl group at the 4-position and an acrylamide side chain terminating in a furan-3-yl moiety. The tetrahydro-2H-pyran ring may enhance metabolic stability compared to simpler aromatic substituents, a hypothesis supported by similar compounds in the evidence .

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-15(4-3-13-5-8-20-12-13)17-16(6-9-19-10-7-16)14-2-1-11-21-14/h1-5,8,11-12H,6-7,9-10H2,(H,17,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHHIYSEYCGFGZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide typically involves the following steps:

    Formation of the acrylamide moiety: This can be achieved through the reaction of an appropriate acrylate with an amine under suitable conditions.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing precursor.

    Introduction of the thiophene ring: Similar to the furan ring, the thiophene ring can be introduced through a coupling reaction.

    Formation of the tetrahydropyran ring: This can be synthesized through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under suitable conditions.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the acrylamide moiety may yield the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-3-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential biological activity. The presence of the furan and thiophene rings suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (E)-3-(furan-3-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide could be explored for its potential therapeutic applications. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with unique properties. For example, it could be incorporated into polymers or used as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan and thiophene rings could facilitate binding to these targets, while the acrylamide moiety could participate in covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutents
Compound Name Key Structural Features Biological Activity/Application Reference
Target Compound Tetrahydro-2H-pyran core, thiophen-2-yl, furan-3-yl acrylamide Inferred: Receptor modulation/enzyme inhibition
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Acrylamide with thiophen-2-yl and p-tolyl groups Antinociceptive via α7 nAChR and CaV2.2 inhibition
Compound 3m () Furan-3-yl acrylamide, morpholino group, trimethoxyphenyl Estrogen receptor ligand (structural study)
Compound 5 () Thiophen-2-yl acrylamide, nitroso-pyrimidine core Lipoxygenase inhibition, antioxidant

Key Observations :

  • Heterocyclic Influence: Thiophene and furan substituents are common in bioactive acrylamides. For example, DM497 (thiophen-2-yl) exhibits potent antinociception via α7 nAChR modulation, while furan analogs (e.g., DM490) may antagonize these effects, highlighting substituent-dependent activity .
  • Core Modifications: Replacing the tetrahydro-2H-pyran ring (target compound) with morpholino (3m) or pyrimidine (Compound 5) alters solubility and target affinity. The pyran core’s rigidity may improve pharmacokinetic profiles compared to flexible morpholino derivatives .
Pharmacological Activity Comparison
  • Antinociceptive Agents: DM497 (thiophen-2-yl acrylamide) reduced neuropathic pain in mice (ED₅₀ = 12 mg/kg), while DM490 (furan-2-yl analog) antagonized this effect, suggesting heterocycle-dependent α7 nAChR modulation . The target compound’s furan-3-yl group may similarly influence receptor binding but requires experimental validation.
  • Antioxidant/Enzyme Inhibitors : Compound 5 () demonstrated lipoxygenase inhibition (IC₅₀ = 3.2 µM), attributed to electron-withdrawing nitroso and thiophene groups. The target compound’s furan-3-yl substituent, being less electron-deficient, might reduce such activity .

Critical Analysis of Structural and Functional Divergence

  • Tetrahydro-2H-pyran vs. Aromatic Cores : The pyran ring in the target compound may enhance metabolic stability compared to DM497’s p-tolyl group, which is prone to oxidative metabolism. However, steric hindrance from the pyran ring could reduce receptor binding efficiency .
  • Furan-3-yl vs. Furan-2-yl : The position of the furan substituent (3- vs. 2-) impacts electronic properties and steric interactions. For instance, DM490 (furan-2-yl) acts as an α7 nAChR antagonist, while furan-3-yl derivatives (e.g., target compound) remain uncharacterized .

Biological Activity

(E)-3-(furan-3-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H17N1O2S1\text{C}_{15}\text{H}_{17}\text{N}_{1}\text{O}_{2}\text{S}_{1}

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against several cancer cell lines.
  • Enzyme Inhibition : It shows potential as an inhibitor of specific kinases, which are crucial in cancer signaling pathways.
  • Anti-inflammatory Properties : Research suggests that it may modulate inflammatory responses.

The anticancer properties of (E)-3-(furan-3-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide have been linked to its ability to induce apoptosis in cancer cells. Studies have shown that the compound can disrupt cell cycle progression and promote cell death in various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF7).

Case Studies

  • Study on A549 Cells :
    • Objective : Evaluate the antiproliferative effects.
    • Method : MTT assay was used to assess cell viability.
    • Results : The compound demonstrated an IC50 value of approximately 12 µM, indicating potent activity against A549 cells.
  • Study on MCF7 Cells :
    • Objective : Investigate the mechanism of apoptosis.
    • Method : Flow cytometry was employed to analyze apoptotic cells.
    • Results : A significant increase in early and late apoptotic cells was observed after treatment with the compound.

Kinase Inhibition Profile

The compound has been evaluated for its ability to inhibit various kinases involved in tumorigenesis.

Kinase TargetIC50 (µM)Selectivity
SRC0.8High
FGFR11.5Moderate
AKT2.0Low

The selectivity profile indicates that (E)-3-(furan-3-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide preferentially inhibits SRC, a key player in cancer progression, while showing moderate inhibition of FGFR1.

Anti-inflammatory Properties

Recent studies suggest that the compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Research Findings

  • Cytokine Inhibition :
    • The compound reduced levels of TNF-alpha and IL-6 in vitro, demonstrating its potential as an anti-inflammatory agent.
  • Animal Model Studies :
    • In a murine model of inflammation, administration of the compound resulted in decreased paw edema compared to control groups.

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